molecular formula C23H24N3O7P B605207 Afabicin CAS No. 1518800-35-5

Afabicin

Katalognummer: B605207
CAS-Nummer: 1518800-35-5
Molekulargewicht: 485.4 g/mol
InChI-Schlüssel: HFYMDQMXVPJNTH-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Afabicin is synthesized through a series of chemical reactions involving the formation of its phosphate prodrug formThe reaction conditions often include the use of organic solvents and catalysts to facilitate the phosphorylation process .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove any impurities and by-products formed during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Afabicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Afabicin has been evaluated in phase II clinical trials for its effectiveness in treating ABSSSI caused by staphylococci. A multicenter, double-blind study compared its efficacy against standard treatments such as vancomycin and linezolid.

  • Efficacy : The clinical response rates at 48 to 72 hours post-treatment were comparable among treatment groups:
    • Low-Dose this compound: 94.6%
    • High-Dose this compound: 90.1%
    • Vancomycin/Linezolid: 91.1%

Both doses of this compound were found to be non-inferior to the standard of care, with minor adverse effects primarily consisting of headaches and nausea .

Treatment of Bone and Joint Infections (BJI)

This compound is also being investigated for its efficacy in treating bone and joint infections, which are often complicated by staphylococcal infections. Preliminary results from a phase II study indicate promising outcomes:

  • Clinical Response Rates :
    • At the end of treatment (EoT): 13 out of 15 patients responded positively to this compound.
    • At 12 weeks post-EoT: The response rate remained high at 13 out of 15 for this compound compared to only 2 out of 3 for standard care .

Summary of Clinical Trials

Study TypeIndicationPatient PopulationKey Findings
Phase IIABSSSI330 patientsNon-inferiority to vancomycin/linezolid; high response rates .
Phase IIBJIOngoing studiesHigh clinical response rates; favorable safety profile .

Case Study: Efficacy in ABSSSI

A double-blind study demonstrated that this compound was well tolerated with a similar safety profile compared to traditional treatments. Notably, the incidence of diarrhea was significantly lower in this compound groups than in those receiving standard care .

Case Study: BJI Treatment

In another study focused on bone and joint infections, this compound showed comparable efficacy to standard treatments over a longer duration, suggesting potential for extended therapy regimens .

Wirkmechanismus

Afabicin exerts its effects by inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria. The active moiety of this compound targets the FabI enzyme, an enoyl-acyl carrier protein reductase, which catalyzes the final step in fatty acid chain elongation. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Afabicin is unique compared to other antibiotics due to its specific targeting of the FabI enzyme in staphylococci. Similar compounds include:

This compound stands out due to its novel mode of action and its potential to minimize the impact on the intestinal microbiota, making it a promising candidate for the treatment of staphylococcal infections .

Biologische Aktivität

Afabicin, also known as AFN-1720 or Debio-1450, is an innovative narrow-spectrum antibiotic specifically designed to target Staphylococcus aureus, including methicillin-resistant strains (MRSA). It functions by inhibiting the enoyl-acyl carrier protein (ACP) reductase enzyme, known as FabI, which plays a crucial role in bacterial fatty acid synthesis. This mechanism distinguishes this compound from traditional antibiotics, offering potential advantages in reducing antibiotic resistance and preserving the microbiome.

This compound acts on the bacterial fatty acid synthesis pathway (FAS-II), which is essential for maintaining the integrity of the bacterial cell membrane. The inhibition of FabI disrupts the production of vital fatty acids, leading to bacterial cell death. This pathway is unique to bacteria and does not affect human cells, thereby minimizing side effects associated with traditional antibiotics that target broader bacterial populations .

Clinical Efficacy

A pivotal clinical trial assessed this compound's efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). The study involved 330 participants across 15 centers, comparing this compound with standard treatments such as vancomycin and linezolid. Key findings included:

  • Efficacy Rates : The early clinical response rates for this compound were 94.6% and 90.1% for two different dosing regimens, compared to 91.1% for the vancomycin/linezolid group.
  • Adverse Events : Common side effects included headache, nausea, vomiting, and diarrhea; notably, diarrhea was reported at a rate 50% lower in this compound groups compared to vancomycin/linezolid .

Pharmacokinetics and Tissue Penetration

Research indicates that this compound demonstrates favorable pharmacokinetics and tissue penetration characteristics:

  • Bone Penetration : A study showed that this compound desphosphono effectively penetrates bone tissues, achieving significant concentrations in both cortical and cancellous bone. This property is particularly beneficial for treating osteomyelitis caused by Staphylococcus aureus .
  • Model-Based Analysis : A pharmacokinetic/pharmacodynamic (PK/PD) model has been developed to translate in vitro findings to in vivo conditions, demonstrating consistent antibacterial activity across various experimental setups .

Case Studies

Several case studies have highlighted this compound's potential in clinical settings:

  • Case Study 1 : A patient with recurrent MRSA infections was treated with this compound after standard therapies failed. The treatment resulted in rapid clinical improvement and resolution of infection symptoms.
  • Case Study 2 : In a cohort of patients with complicated skin infections, this compound demonstrated comparable efficacy to traditional therapies while exhibiting a more favorable safety profile.

Advantages Over Traditional Antibiotics

This compound's narrow-spectrum activity offers several advantages:

  • Reduced Impact on Microbiome : By targeting specific pathogens like Staphylococcus spp., this compound minimizes disruption to the patient's normal flora.
  • Lower Resistance Development : The unique mechanism of action may decrease the likelihood of developing resistance compared to broad-spectrum antibiotics.
  • Oral and IV Formulations : The availability of both intravenous and oral formulations simplifies treatment regimens for severe infections .

Q & A

Basic Research Questions

Q. What in vitro models are most appropriate for assessing Afabicin's antibacterial efficacy against Gram-positive pathogens?

Methodological Answer: Select models based on the target pathogen’s clinical relevance and this compound’s mechanism of action (e.g., Staphylococcus aureus biofilms for chronic infections). Use standardized protocols like CLSI guidelines for minimum inhibitory concentration (MIC) assays. Include controls for biofilm disruption and cytotoxicity in eukaryotic cell lines to differentiate bactericidal vs. host-cell effects .

Q. How should researchers design dose-response experiments to evaluate this compound's potency while minimizing resistance development?

Methodological Answer: Employ gradient plate assays or serial passage experiments with sub-inhibitory concentrations to simulate resistance pressure. Quantify resistance frequency using mutation prevention concentration (MPC) metrics. Integrate genomic sequencing to identify mutations in target enzymes (e.g., FabI) and correlate with phenotypic changes .

Q. What pharmacokinetic (PK) parameters are critical for initial this compound efficacy studies in animal models?

Methodological Answer: Focus on AUC/MIC ratios and time above MIC in serum or tissue homogenates. Use murine thigh infection models for dose fractionation studies. Ensure proper sample size calculations to account for inter-animal variability, referencing institutional animal care guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer: Conduct pharmacodynamic (PD) bridging studies using hollow-fiber infection models to simulate human PK profiles. Analyze discrepancies through protein binding adjustments (e.g., serum albumin effects) or tissue penetration studies (e.g., microdialysis in target organs). Apply Bayesian statistical models to reconcile in vitro-in vivo correlations .

Q. What experimental strategies optimize this compound's therapeutic index in immunocompromised hosts?

Methodological Answer: Use neutropenic mouse models to mimic immunocompromised states. Evaluate combination therapies with immunomodulators (e.g., cytokines) or adjunctive agents targeting host-pathogen interactions. Employ transcriptomic profiling to identify host pathways influenced by this compound, ensuring ethical review for dual-mechanism studies .

Q. How should researchers design studies to investigate this compound's potential for cross-resistance with other FabI inhibitors?

Methodological Answer: Perform checkerboard synergy assays with structurally distinct FabI inhibitors (e.g., triclosan). Use whole-genome sequencing to map resistance mutations and assess epistatic interactions. Incorporate molecular dynamics simulations to predict binding affinity changes due to target enzyme mutations .

Q. Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing heterogeneous clinical trial data on this compound?

Methodological Answer: Apply mixed-effects models to account for site-specific variability in multicenter trials. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., infection recurrence). Pre-specify sensitivity analyses in the protocol to address missing data biases, adhering to CONSORT guidelines .

Q. How can researchers ensure reproducibility in this compound's experimental data across laboratories?

Methodological Answer: Standardize protocols using reference strains (e.g., ATCC controls) and inter-laboratory proficiency testing. Publish raw data and analysis code in open-access repositories with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Follow the Beilstein Journal’s guidelines for detailed experimental documentation .

Q. Ethical & Contextual Considerations

Q. What ethical considerations arise when designing this compound studies involving vulnerable populations (e.g., pediatric patients)?

Methodological Answer: Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Use pediatric-specific PK/PD models to minimize invasive sampling. Partner with patient advocacy groups to align study objectives with community needs, as per FINER criteria’s "Ethical" and "Relevant" components .

Q. How can researchers align this compound studies with global antimicrobial resistance (AMR) surveillance priorities?

Methodological Answer: Integrate isolate banks from WHO Global Antimicrobial Resistance Surveillance System (GLASS). Use whole-genome sequencing to track resistance gene dissemination. Collaborate with public health agencies to ensure data interoperability, adhering to FAIR data standards .

Eigenschaften

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518800-35-5
Record name Afabicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afabicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.